

# spectroscopic analysis of Ternatin B4 (NMR, Mass Spectrometry)

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## Compound of Interest

Compound Name: Ternatin B4

Cat. No.: B15144617

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## Spectroscopic Analysis of Ternatin B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ternatin B4** is a complex polyacylated anthocyanin found in the petals of the butterfly pea flower (*Clitoria ternatea*). These compounds are of significant interest due to their intense blue color and exceptional stability, making them promising natural colorants for the food and pharmaceutical industries. Furthermore, recent studies have begun to explore the bioactive properties of ternatins, including their anti-inflammatory effects. This technical guide provides a detailed overview of the spectroscopic analysis of **Ternatin B4**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and characterization.

### Molecular Structure

**Ternatin B4** is a derivative of delphinidin, which is extensively modified with glucose and p-coumaric acid units. The core structure is a delphinidin 3-malonylglucoside with two side chains attached at the 3' and 5' positions of the B-ring. In **Ternatin B4**, the 3'-side chain is a glucosyl-p-coumaroyl-glucosyl moiety, and the 5'-side chain is a glucosyl-p-coumaroyl moiety[1]. This complex structure contributes to its stability and unique color properties.

## Spectroscopic Data

The structure of **Ternatin B4** was elucidated through a combination of chemical and spectroscopic methods, primarily Fast Atom Bombardment Mass Spectrometry (FAB-MS) and  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy[1].

## Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which helps in identifying the constituent sugar and acyl groups.

Ion	m/z	Method	Reference
$[\text{M}]^+$	1329.33	UHPLC-Q-TOF-MS/MS	
$[\text{M-G-C}]^+$	1021.24	UHPLC-Q-TOF-MS/MS	
$[\text{M-G-2C-malonate}]^+$	788.43	UHPLC-Q-TOF-MS/MS	
(G = Glucose, C = p-coumaric acid)			

## NMR Spectroscopy

While the complete assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Ternatin B4** from the original publication by Terahara et al. (1996) is not readily available in public databases, analysis of related ternatin compounds and general principles of anthocyanin NMR provide expected chemical shift regions. The complexity of the spectrum arises from the numerous sugar and p-coumaric acid residues.

Expected  $^1\text{H}$  NMR Chemical Shift Ranges for Key Moieties:

Protons	Expected Chemical Shift (ppm)
Aglycone (Delphinidin)	
H-4	~8.9 - 9.2
H-6, H-8, H-2', H-6'	~6.5 - 7.5
Sugars (Glucose)	
Anomeric protons (H-1)	~4.5 - 5.5
Other sugar protons	~3.0 - 4.5
Acyl Groups (p-Coumaric Acid)	
Vinylic protons (H- $\alpha$ , H- $\beta$ )	~6.0 - 7.8 (trans coupling ~16 Hz)
Aromatic protons	~6.5 - 7.8
Malonyl Group	
Methylene protons	~3.0 - 3.5

Expected  $^{13}\text{C}$  NMR Chemical Shift Ranges for Key Moieties:

Carbons	Expected Chemical Shift (ppm)
Aglycone (Delphinidin)	
C-2, C-4, C-5, C-7, C-9, C-10	~145 - 170
Other aromatic carbons	~95 - 135
Sugars (Glucose)	
Anomeric carbons (C-1)	~100 - 105
Other sugar carbons	~60 - 80
Acyl Groups (p-Coumaric Acid)	
Carbonyl carbon	~165 - 170
Vinyl & Aromatic carbons	~115 - 160
Malonyl Group	
Carbonyl carbons	~170 - 175
Methylene carbon	~40 - 45

## Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of ternatins, based on methodologies reported for anthocyanins from *Clitoria ternatea*.

### Isolation and Purification of Ternatin B4

The isolation of individual ternatins is a multi-step process involving extraction, fractionation, and chromatography[2].

**Figure 1.** General workflow for the isolation and purification of **Ternatin B4**.

- Extraction: Flower petals are extracted with an aqueous solution of methanol or ethanol[3]. Ultrasound-assisted extraction can be employed to improve efficiency[3].
- Purification: The crude extract is typically subjected to column chromatography using resins like Amberlite XAD-16 or Sephadex LH-20 to remove sugars and other polar impurities[2].

- Separation: The purified fraction containing a mixture of ternatins is then separated into individual compounds using preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column[2].

## Mass Spectrometry Analysis

High-resolution mass spectrometry is essential for the accurate mass determination and structural elucidation of complex molecules like **Ternatin B4**.

**Figure 2.** Workflow for Tandem Mass Spectrometry (MS/MS) analysis of **Ternatin B4**.

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with a liquid chromatography system (UHPLC) is commonly used[4].
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for anthocyanin analysis.
- Tandem MS (MS/MS): To obtain structural information, the molecular ion of **Ternatin B4** is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

## NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structure determination of novel compounds.

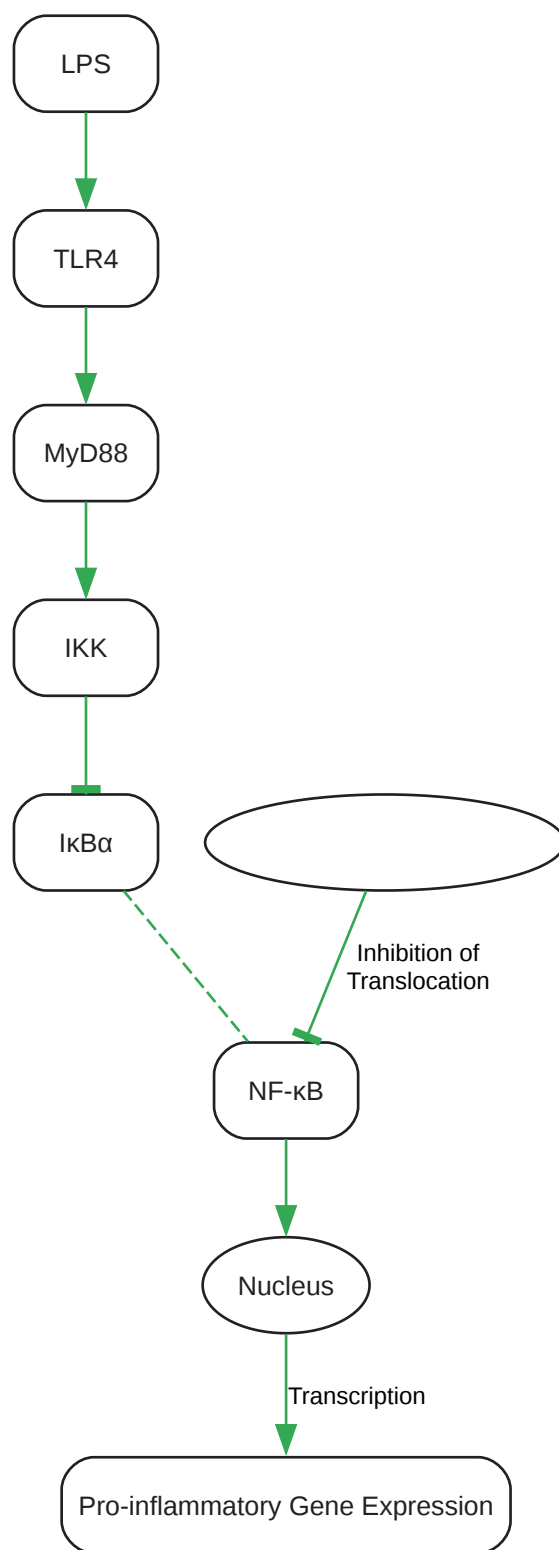
**Figure 3.** General workflow for NMR spectroscopic analysis of **Ternatin B4**.

- Sample Preparation: A purified, lyophilized sample of **Ternatin B4** is dissolved in a deuterated solvent, often methanol-d<sub>4</sub> or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), sometimes with the addition of a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylum cation.
- 1D NMR: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired to identify the types and numbers of protons and carbons present.
- 2D NMR: A suite of 2D NMR experiments is necessary to assemble the complete structure:

- COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system (e.g., within a sugar ring or an aromatic ring).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (aglycone, sugars, acyl groups).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry and the three-dimensional conformation of the molecule.

## Biological Activity and Signaling Pathways

While research into the specific biological activities of **Ternatin B4** is ongoing, studies on ternatin-rich fractions from *Clitoria ternatea* have demonstrated anti-inflammatory properties. A study on a fraction containing ternatin anthocyanins showed that it could inhibit the nuclear translocation of NF- $\kappa$ B in lipopolysaccharide (LPS)-induced macrophage cells[5]. This suggests that ternatins may exert their anti-inflammatory effects by modulating the NF- $\kappa$ B signaling pathway.



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**Figure 4.** Proposed mechanism of anti-inflammatory action of ternatin anthocyanins via inhibition of the NF-κB signaling pathway.

## Conclusion

**Ternatin B4** is a structurally complex natural product with significant potential as a stable blue colorant and as a bioactive compound. Its characterization relies on a combination of chromatographic separation techniques and advanced spectroscopic methods, particularly tandem mass spectrometry and a suite of 2D NMR experiments. Further research is warranted to fully elucidate the complete NMR spectral data of **Ternatin B4** and to explore its biological activities and potential therapeutic applications in more detail.

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